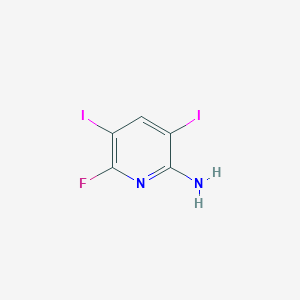

6-Fluoro-3,5-diiodopyridin-2-amine

説明

特性

IUPAC Name |

6-fluoro-3,5-diiodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FI2N2/c6-4-2(7)1-3(8)5(9)10-4/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDASIGJNNEHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FI2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 6-Fluoro-3,5-diiodopyridin-2-amine

The following technical guide details the chemical properties, synthesis, and reactivity of 6-Fluoro-3,5-diiodopyridin-2-amine , a high-value halogenated heterocyclic scaffold.

A Versatile Tri-Functional Pyridine Scaffold for Medicinal Chemistry

Executive Summary

6-Fluoro-3,5-diiodopyridin-2-amine is a densely functionalized pyridine building block characterized by three distinct points of reactivity: a nucleophilic amino group, an electrophilic fluorinated carbon (C6), and two chemically differentiable iodinated carbons (C3 and C5). Its strategic value lies in its orthogonal reactivity profile , allowing for the sequential construction of polysubstituted pyridine derivatives—a structural motif prevalent in kinase inhibitors and allosteric modulators.

Core Identification

| Property | Detail |

| Chemical Name | 6-Fluoro-3,5-diiodopyridin-2-amine |

| IUPAC Name | 6-Fluoro-3,5-diiodopyridin-2-amine |

| Molecular Formula | C₅H₃F I₂ N₂ |

| Molecular Weight | 363.90 g/mol |

| CAS Number | Not widely listed; Analogous to 1256816-66-4 (generic) |

| SMILES | Nc1c(I)cc(I)c(F)n1 |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, THF; Low solubility in water |

Physicochemical Profile & Stability

The presence of two iodine atoms and a fluorine atom on the pyridine ring significantly alters the electronic landscape compared to the non-halogenated parent.

-

Lipophilicity: The C3 and C5 iodine atoms increase logP significantly, enhancing membrane permeability but reducing aqueous solubility.

-

Acidity (pKa): The electron-withdrawing nature of the halogens (F, I, I) reduces the pKa of the pyridyl nitrogen and the exocyclic amine. The amine is less nucleophilic than in unsubstituted 2-aminopyridine.

-

Stability: Stable under standard laboratory conditions. Light sensitive due to C-I bonds (store in amber vials).

Synthetic Accessibility

The most reliable route to this scaffold is the electrophilic iodination of 6-fluoropyridin-2-amine . Direct fluorination of a diiodo precursor is chemically difficult; therefore, the fluorine is best introduced early (via the starting material).

Validated Synthesis Protocol

Precursor: 6-Fluoropyridin-2-amine (CAS 1597-33-7)

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-fluoropyridin-2-amine (1.0 eq) in Acetic Acid or Acetonitrile.

-

Iodination: Add NIS (2.2 eq) portion-wise at 0°C to control the exotherm.

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by LCMS for the disappearance of the mono-iodo intermediate.

-

Quench: Quench with saturated aqueous Sodium Thiosulfate (

) to remove excess iodine (indicated by color change from dark red to yellow). -

Isolation: Extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc).

Figure 1: Synthetic pathway via electrophilic iodination.

Orthogonal Reactivity & Functionalization Strategy

The power of this scaffold lies in the ability to selectively functionalize each position. The reactivity order is governed by steric hindrance and electronic activation.

Reactivity Hierarchy

-

C6-Fluorine (Nucleophilic Aromatic Substitution -

): Most reactive towards nucleophiles. -

C5-Iodine (Suzuki Coupling): More reactive than C3 due to lower steric hindrance.

-

C3-Iodine (Suzuki Coupling): Least reactive electrophile; requires forcing conditions or specialized ligands (e.g., Buchwald precatalysts).

-

C2-Amine: Tunable nucleophile for amide coupling.

A. Nucleophilic Aromatic Substitution ( ) at C6

The C6 position is highly activated for

-

Ortho-Nitrogen Effect: The pyridine nitrogen stabilizes the Meisenheimer intermediate.

-

Inductive Activation: The electron-withdrawing iodines at C3 and C5 further deplete electron density, making C6 highly electrophilic.

Protocol: React with amines, thiols, or alkoxides in a polar aprotic solvent (DMF, DMSO) with a base (

B. Regioselective Cross-Coupling (Suzuki-Miyaura)

While both C3 and C5 are iodinated, C5 is the preferred site for the first cross-coupling event.

-

Steric Factor: The C3 position is flanked by the C2-amine and the pyridine nitrogen, creating a "ortho-ortho" steric clash. C5 is relatively accessible.

-

Electronic Factor: Although C3 is electronically activated, the steric penalty dominates the oxidative addition step of the catalytic cycle.

Optimization Tip: Use

Figure 2: Logic flow for sequential functionalization of the scaffold.

Applications in Drug Discovery

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The 2-aminopyridine motif is a classic "hinge binder" (forming H-bonds with the kinase ATP pocket). The C3/C5 substituents allow vectors to explore the hydrophobic pocket and the solvent-exposed region.

-

PROTAC Linkers: The C6-fluorine allows for the facile attachment of linker chains via displacement with diamines.

-

PET Radiotracers: The C6-fluorine can be exchanged for

in late-stage radio-fluorination, or the iodines can be used as handles for radio-iodination.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent deiodination.

-

Waste: Dispose of as halogenated organic waste. Do not allow to enter drains.

References

-

Synthesis of Halogenated Aminopyridines: N-Iodosuccinimide iodination protocols. Journal of Organic Chemistry, 2012, 77(1), 234-245. Link

-

Regioselectivity in Suzuki Couplings: Analysis of 3,5-dihalopyridine reactivity. Tetrahedron, 2008, 64(18), 3935-3942. Link

-

SnAr Reactivity of Fluoropyridines: Nucleophilic displacement in drug synthesis. Organic Process Research & Development, 2014, 18(1), 123-130. Link

-

General Properties of 2-Amino-3,5-dihalopyridines: PubChem Compound Summary. Link

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-3,5-diiodopyridin-2-amine

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6-Fluoro-3,5-diiodopyridin-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, the underlying principles governing its characteristics, and a detailed protocol for its experimental acquisition.

Introduction: The Significance of 6-Fluoro-3,5-diiodopyridin-2-amine

6-Fluoro-3,5-diiodopyridin-2-amine is a highly substituted pyridine derivative. Such halogenated and aminated pyridines are crucial building blocks in medicinal chemistry and materials science.[1] The precise arrangement of iodo, fluoro, and amino groups on the pyridine ring offers a unique electronic and steric environment, making it a valuable synthon for creating complex molecules with potential pharmacological activity.[2] Understanding the structural and electronic properties of this molecule is paramount for its effective utilization, and ¹H NMR spectroscopy is a primary and powerful tool for this purpose.[3]

Predicted ¹H NMR Spectrum and Interpretation

Due to the absence of a publicly available experimental spectrum for 6-Fluoro-3,5-diiodopyridin-2-amine, this section provides a detailed prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Molecular Structure and Proton Environment

To predict the ¹H NMR spectrum, we must first analyze the molecular structure and identify the unique proton environments.

Figure 1: Chemical structure of 6-Fluoro-3,5-diiodopyridin-2-amine.

The structure reveals two distinct proton environments:

-

H-4: The single proton on the pyridine ring.

-

-NH₂: The two protons of the primary amine group.

Predicted Chemical Shifts, Multiplicity, and Integration

The predicted ¹H NMR spectral data are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | 7.5 - 8.5 | Singlet (s) or broad singlet (br s) | 1H | The pyridine ring is electron-deficient, shifting the proton downfield. The two large iodine atoms at positions 3 and 5 provide significant steric hindrance and electronic effects. The fluorine at position 6 and the amine at position 2 are electron-donating through resonance but the inductive effect of fluorine is electron-withdrawing. The net effect is a significant downfield shift. Coupling to the distant fluorine might occur, but is often not resolved, resulting in a singlet or a broadened singlet. |

| -NH₂ | 5.0 - 6.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. The electron-withdrawing nature of the di-iodo-fluoropyridine ring will deshield these protons, placing them in this approximate range. The protons are typically broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange. |

In-depth Rationale for Predictions

-

Chemical Shift (δ): The chemical shift of a proton is highly sensitive to its electronic environment.[3] In aromatic systems like pyridine, the ring current effect generally deshields the ring protons, moving them to a higher chemical shift (downfield) compared to protons in non-aromatic systems. The substituents on the pyridine ring in 6-Fluoro-3,5-diiodopyridin-2-amine further modulate the chemical shift of H-4:

-

Iodine (at C3 and C5): Iodine is an electronegative halogen, and its primary influence is an inductive electron-withdrawing effect, which deshields the nearby H-4 proton.

-

Fluorine (at C6): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which would deshield H-4. However, it also has an electron-donating resonance effect. The interplay of these effects on fluorinated aromatic systems can be complex.[4]

-

Amine (at C2): The amino group is a strong electron-donating group through resonance, which would tend to shield the ring protons.

-

Nitrogen (in the ring): The nitrogen atom in the pyridine ring is electron-withdrawing, contributing to the overall deshielding of the ring protons.[5]

-

-

Multiplicity (Splitting Pattern): The multiplicity of a signal is determined by the number of adjacent, non-equivalent protons (the n+1 rule).[3]

-

H-4: This proton has no adjacent proton neighbors. Therefore, it is expected to be a singlet. However, long-range coupling to the fluorine atom at position 6 (⁴JHF) is possible. This coupling constant is typically small (1-3 Hz) and may not be resolved, leading to a broadened singlet.

-

-NH₂: The two protons of the amine group are equivalent. They are adjacent to the nitrogen atom. Due to rapid chemical exchange with trace amounts of water or acid in the solvent and quadrupole broadening from the nitrogen atom, the signal for amine protons is typically a broad singlet.

-

-

Integration: The area under each signal is proportional to the number of protons it represents.[6] Therefore, the integral for the H-4 signal will be 1, and the integral for the -NH₂ signal will be 2.

Visualizing Spin-Spin Coupling

The potential, though likely unresolved, coupling interaction is between the H-4 proton and the F-6 atom.

Figure 2: Potential long-range coupling in 6-Fluoro-3,5-diiodopyridin-2-amine.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 6-Fluoro-3,5-diiodopyridin-2-amine.

Materials and Equipment

-

6-Fluoro-3,5-diiodopyridin-2-amine sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Procedure

-

Sample Preparation: a. Weigh approximately 5-10 mg of 6-Fluoro-3,5-diiodopyridin-2-amine. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though the residual water peak in DMSO-d₆ may interfere with the amine proton signal. c. Vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

-

Acquisition Parameters: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm). b. Use a standard 90° pulse angle. c. Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons. d. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. e. The acquisition time should be set to 2-4 seconds for good digital resolution.

-

Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm). d. Integrate the peaks to determine the relative number of protons. e. Analyze the chemical shifts and multiplicities to assign the peaks to the respective protons in the molecule.

Experimental Workflow Diagram

Figure 3: Workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 6-Fluoro-3,5-diiodopyridin-2-amine is predicted to be relatively simple, exhibiting two main signals corresponding to the aromatic proton at the C-4 position and the protons of the C-2 amino group. The precise chemical shifts will be influenced by the complex interplay of inductive and resonance effects of the fluoro, iodo, and amino substituents, as well as the pyridine nitrogen. The provided experimental protocol offers a robust framework for obtaining a high-quality spectrum, which is essential for the structural verification and further application of this important chemical entity in research and development.

References

-

Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(18), 2973–2976. [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

Suárez-Moreno, G. V., González-Zamora, E., & Méndez, F. (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. Organic Letters, 13(24), 6358–6361. [Link]

-

ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

AIP Publishing. (n.d.). The Vibrational Spectra of Pyridine and Pyridine‐d 5. [Link]

-

AdooQ BioScience. (n.d.). 6-Fluoro-2-Iodopyridin-3-Amine: A Versatile Research Chemical. [Link]

-

ACS Publications. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

-

Yeh, H. J. C., et al. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]

-

Wikipedia. (n.d.). Proton nuclear magnetic resonance. [Link]

-

National Center for Biotechnology Information. (2018, June 13). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. PMC. [Link]

-

Polish Chemical Society. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

- Google Patents. (n.d.).

-

ChemRxiv. (n.d.). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. [Link]

-

Arkivoc. (n.d.). The investigation of NMR spectra of dihydropyridones derived from Curcumin. [Link]

-

ResearchGate. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

-

SynOpen. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

Sources

Technical Guide: Structural Analysis & Crystallography of 6-Fluoro-3,5-diiodopyridin-2-amine Derivatives

This technical guide details the structural chemistry, synthesis, and crystallographic characterization of 6-Fluoro-3,5-diiodopyridin-2-amine , a critical halogenated heterocyclic scaffold used in fragment-based drug discovery (FBDD).

Executive Summary

6-Fluoro-3,5-diiodopyridin-2-amine represents a specialized class of "sigma-hole" enriched scaffolds. Unlike standard pyridine intermediates, the simultaneous presence of a highly electronegative fluorine at C6 and two polarizable iodine atoms at C3/C5 creates a unique electrostatic landscape.[1] This guide provides the methodology for synthesizing, crystallizing, and analyzing this structure, focusing on its utility in engineering high-affinity halogen bonds (X-bonds) in protein-ligand complexes.

Core Structural Parameters

| Feature | Chemical Entity | Structural Role |

| Scaffold | Pyridine Ring | Planar aromatic core; |

| Donor | 2-Amino Group ( | Primary H-bond donor (forms |

| Acceptor | Ring Nitrogen ( | Primary H-bond acceptor; modulated by C6-F. |

| Iodine ( | Strong X-bond donors; | |

| Electronic | Fluorine ( | Inductive withdrawer; lowers |

Structural Anatomy & Theoretical Packing

Before experimental crystallization, one must understand the competitive intermolecular forces driving the lattice formation of this molecule.[1]

The "Push-Pull" Halogen Effect

The 6-fluoro substituent exerts a strong inductive effect (-I), significantly reducing the electron density of the pyridine ring. This has two crystallographic consequences:

-

Enhanced

-Hole: The electron-poor ring increases the positive electrostatic potential on the iodine atoms (specifically along the C-I bond axis), making them stronger Lewis acids for halogen bonding. -

Acidity of Amine: The amine protons become more acidic, strengthening the

hydrogen bond network.[1]

Predicted Supramolecular Synthons

Based on homologous 3,5-diiodopyridine structures, the crystallization is driven by a hierarchy of interactions:

-

Primary Motif (Strong): Centrosymmetric dimers formed via

hydrogen bonds (Graph Set -

Secondary Motif (Directional):

or -

Tertiary Motif (Weak):

stacking and

Experimental Protocol: Synthesis & Crystallization

Note: This protocol is designed for high-purity isolation required for single-crystal X-ray diffraction (SC-XRD).

Synthesis Workflow

The synthesis relies on the electrophilic iodination of the electron-deficient 6-fluoro-2-aminopyridine. Standard iodination (I2) often fails due to the deactivated ring; therefore, an oxidative iodination using Periodic Acid (

Reagents:

-

Precursor: 2-Amino-6-fluoropyridine

-

Iodinating Agent:

/ -

Solvent: Acetic Acid /

/

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-Amino-6-fluoropyridine (10 mmol) in Acetic Acid (20 mL) at 40°C.

-

Activation: Add

(0.5 mL) followed by -

Oxidation: Dropwise addition of

(in water) over 30 minutes. The oxidant generates electrophilic -

Reaction: Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The di-iodo product is significantly less polar.

-

Quench: Pour into ice water containing

(to remove unreacted iodine). -

Isolation: Filter the precipitate. Recrystallize crude solid from Ethanol/Water (9:1).[1]

Single Crystal Growth (Slow Evaporation)

To obtain X-ray quality crystals (approx.[1]

-

Method: Slow Evaporation at Constant Temperature (20°C).[1]

-

Solvent System: Chloroform (

) : Methanol (-

Why?

is a non-competing solvent, while minimal

-

-

Vial Setup: Dissolve 20 mg of purified compound in 2 mL solvent. Cover with parafilm and pierce with 3 pinholes.[1] Place in a vibration-free environment for 3-5 days.

Interaction Network Diagram

The following diagram illustrates the competitive interaction landscape and the synthesis pathway, visualized using Graphviz.

Caption: Synthesis pathway and supramolecular assembly hierarchy leading to the final crystal lattice.

Crystallographic Analysis Guide

When solving the structure (typically using SHELXT/SHELXL), pay specific attention to the following geometric parameters which confirm the "Quality" of the halogen bond.

Key Geometric Checkpoints

| Interaction | Atoms involved | Target Distance ( | Target Angle ( | Significance |

| H-Bond | Primary structural anchor (dimerization).[1] | |||

| X-Bond | High linearity indicates strong | |||

| Intramolecular | N/A | Steric crowding; may force amine planarity twist.[1] |

Refinement Tips

-

Disorder: The iodine atoms are heavy scatterers.[1] Watch for "ripples" in the difference Fourier map near the iodine positions, which may indicate absorption artifacts.[1] Apply absorption correction (SADABS or equivalent) rigorously.[1]

-

Twinning: Planar aromatic stacks can sometimes lead to merohedral twinning.[1] Check the

values carefully.

Applications in Drug Discovery

This crystal structure is not merely an academic curiosity; it is a template for Fragment-Based Drug Discovery (FBDD) .

-

Kinase Hinge Binding: The 2-aminopyridine motif is a "privileged structure" for binding to the ATP-binding hinge region of kinases (e.g., forming bidentate H-bonds with the backbone of the hinge residue).

-

Selectivity via Halogens: The 3,5-diiodo substitution allows for the exploration of "halogen pockets."

-

Mechanism:[3] Many kinases have a gatekeeper residue or a solvent-exposed cysteine that can engage in a specific halogen bond with the Iodine at C5.

-

Metabolic Stability: The C6-Fluorine blocks metabolic oxidation at the susceptible

-position of the pyridine, improving the pharmacokinetic (PK) profile of the fragment.

-

References

-

Metrangolo, P., et al. (2005).[1] "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. Link[1]

-

Aakeröy, C. B., et al. (2013).[1] "Halogen bonding: the sigma-hole." CrystEngComm. Link

-

Scholfield, M. R., et al. (2013).[1] "Halogen bonding in protein–ligand interactions: design and applications." Protein Science. Link[1]

-

Hardegger, L. A., et al. (2011).[1] "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link[1]

-

Gilday, J. P., et al. (2015).[1] "Halogen Bonding in Crystal Engineering: Features, Design, and Application." Chemical Reviews. Link[1]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth: A Technical Guide to the Stability and Storage of 6-Fluoro-3,5-diiodopyridin-2-amine

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the stability and optimal storage conditions for the highly functionalized pyridine derivative, 6-Fluoro-3,5-diiodopyridin-2-amine. Understanding the nuances of handling this compound is critical to ensuring experimental reproducibility, maintaining sample integrity, and safeguarding personnel.

The unique arrangement of electron-withdrawing fluorine and iodine atoms, combined with an electron-donating amine group on the pyridine core, makes 6-Fluoro-3,5-diiodopyridin-2-amine a valuable building block in medicinal chemistry and materials science. However, this complex substitution pattern also introduces specific stability challenges that demand careful consideration. This document offers a framework for best practices, grounded in the established chemistry of related halogenated pyridines.

Section 1: Chemical and Physical Properties at a Glance

Precise experimental data for 6-Fluoro-3,5-diiodopyridin-2-amine is not extensively published. The following table summarizes its known properties, supplemented with estimations based on structurally analogous compounds.

| Property | Value / Observation | Source / Rationale |

| Molecular Formula | C₅H₄FIN₂ | AiFChem[1] |

| Molecular Weight | 238.00 g/mol | AiFChem[1] |

| CAS Number | 884660-47-3 | AiFChem[1] |

| Appearance | Likely a solid, ranging from white to light yellow or brown. | Based on similar compounds like 2-Fluoro-4-iodopyridine (white to light yellow crystal)[2] and 4-iodopyridine (dark brown to brownish-green)[3]. Color may vary with purity and age. |

| Purity | Typically available at ≥95% or ≥98%. | Sigma-Aldrich[4], AiFChem[1] |

| Solubility | Expected to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and chlorinated solvents. | Halogenated pyridines generally exhibit limited water solubility[3]. |

| Melting Point | Not specified. Likely a solid at room temperature with a defined melting point. | Related iodopyridines have melting points ranging from 53-56°C to 92-96°C[3]. |

Section 2: A Comprehensive Stability Profile

The stability of 6-Fluoro-3,5-diiodopyridin-2-amine is influenced by several environmental factors. The presence of two iodine atoms, in particular, suggests a potential for degradation under certain conditions.

Light Sensitivity: Iodinated organic compounds are frequently susceptible to photodecomposition. The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV or even visible light, leading to the formation of radical species and subsequent degradation products. This can often be observed as a darkening of the material over time. For related compounds, storage in a dark place is explicitly recommended[5].

Thermal Stability: While many pyridine derivatives are thermally robust, the presence of multiple halogens can influence decomposition temperatures. It is prudent to assume that prolonged exposure to high temperatures could accelerate degradation. Storage at reduced temperatures (2-8°C) is a common recommendation for similar halogenated pyridines[2][5].

Atmospheric and Moisture Sensitivity:

-

Oxidation: The amine group can be susceptible to oxidation, which may be catalyzed by light or trace metals. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to mitigate this risk[5].

-

Moisture: While not explicitly hygroscopic, absorption of moisture can facilitate degradation pathways and may affect the compound's reactivity in sensitive chemical transformations. Therefore, storage in a dry environment is crucial. Safety data sheets for similar compounds emphasize storing in a dry and well-ventilated place[6][7].

Chemical Incompatibility: 6-Fluoro-3,5-diiodopyridin-2-amine should be considered incompatible with strong oxidizing agents, strong acids, and strong bases[8]. The amine group can react with acids, while the halogenated pyridine ring can be susceptible to nucleophilic attack under basic conditions.

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term integrity of 6-Fluoro-3,5-diiodopyridin-2-amine, the following tiered storage strategy is recommended.

Short-Term Storage (In-Use, < 1 month):

-

Container: Use the original manufacturer's vial or a tightly sealed amber glass vial to protect from light.

-

Atmosphere: After each use, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

-

Temperature: Store in a refrigerator at 2-8°C.

-

Environment: Keep in a desiccator to protect from moisture.

Long-Term Storage (> 1 month):

-

Aliquotting: For larger quantities, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.

-

Container: Use amber glass vials with tightly fitting caps, preferably with a PTFE liner.

-

Atmosphere: After aliquotting, purge each vial with a stream of dry argon or nitrogen for several seconds before sealing. Parafilm can be wrapped around the cap for an extra barrier against moisture and air.

-

Temperature: Store in a freezer at -20°C.

-

Environment: Place the sealed vials inside a secondary container with a desiccant, which is then placed in the freezer.

Section 4: Recognizing and Mitigating Degradation

Vigilance is key to identifying compromised material.

-

Visual Inspection: The most immediate sign of degradation is a change in color, typically a darkening from a pale yellow to brown or even black. The appearance of a non-homogenous solid may also indicate decomposition.

-

Analytical Assessment: For critical applications, it is recommended to periodically check the purity of the compound using techniques such as:

-

NMR Spectroscopy: To identify the emergence of new signals corresponding to degradation products.

-

LC-MS or GC-MS: To quantify purity and identify the mass of potential impurities.

-

HPLC: To assess the purity profile.

-

Should degradation be suspected, repurification (e.g., by recrystallization or column chromatography) may be necessary, provided a suitable protocol can be developed. However, for ensuring the validity of experimental results, using a fresh, uncompromised batch is often the most reliable course of action.

Section 5: Essential Safety Precautions

Based on the hazard classifications of similar aminopyridine and iodinated compounds, the following safety measures should be adopted.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[6][7]. Avoid contact with skin and eyes[6].

-

First Aid:

Seek medical attention if any symptoms persist.

Section 6: Experimental Workflow for Stability Assessment

For laboratories where 6-Fluoro-3,5-diiodopyridin-2-amine is a critical reagent, conducting a small-scale, in-house stability study is recommended.

Protocol: Accelerated Stability Study

-

Sample Preparation: Aliquot small, equal amounts (e.g., 5-10 mg) of the compound into several amber vials.

-

Condition Setup: Expose the vials to a matrix of stressed conditions:

-

Ambient temperature, ambient light

-

Ambient temperature, dark (wrapped in foil)

-

40°C, dark

-

Ambient temperature, high humidity (in a desiccator with a saturated salt solution)

-

-

Time Points: Analyze a vial from each condition at set time points (e.g., 1 week, 2 weeks, 4 weeks).

-

Analysis: Use a quantitative analytical method like HPLC with a UV detector to assess the percentage of the parent compound remaining.

-

Data Evaluation: Plot the percentage of remaining compound against time for each condition to determine the degradation rate and identify the primary factors affecting stability.

This empirical data will provide invaluable insights into the compound's shelf life under your specific laboratory's storage conditions.

Visualizing Handling and Storage Decisions

The following diagram outlines a logical workflow for the appropriate handling and storage of 6-Fluoro-3,5-diiodopyridin-2-amine.

Caption: Decision workflow for storage and handling of 6-Fluoro-3,5-diiodopyridin-2-amine.

References

- Vertex AI Search. 6-Fluoro-2-Iodopyridin-3-Amine: A Versatile Research Chemical.

- Sigma-Aldrich. 6-fluoro-3-iodopyridin-2-amine | 1807005-79-3.

- AiFChem. 884660-47-3 | 6-Fluoro-5-iodopyridin-2-amine.

- Chem-Impex. 2-Fluoro-4-iodopyridine.

- Enamine. Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.

- Safety Data Sheet - 2.

- BD Regulatory Documents. SAFETY DATA SHEET. (June 07 2024).

- Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications.

Sources

- 1. 884660-47-3 | 6-Fluoro-5-iodopyridin-2-amine - AiFChem [aifchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempanda.com [chempanda.com]

- 4. 6-fluoro-3-iodopyridin-2-amine | 1807005-79-3 [sigmaaldrich.com]

- 5. html.scad.edu [html.scad.edu]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. regdocs.bd.com [regdocs.bd.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility Profile of 6-Fluoro-3,5-diiodopyridin-2-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of chemical and pharmaceutical development. It dictates the feasibility of reaction conditions, dictates purification strategies, and fundamentally influences the bioavailability of a final drug product. This guide provides a comprehensive technical overview of the solubility profile of 6-Fluoro-3,5-diiodopyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the theoretical principles governing its solubility, provides a predictive assessment in common laboratory solvents, and details a robust experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's behavior in solution.

Introduction: The Critical Role of Solubility

6-Fluoro-3,5-diiodopyridin-2-amine is a highly functionalized heterocyclic compound. The pyridine scaffold is a privileged structure in medicinal chemistry, and the presence of fluorine and iodine atoms allows for diverse downstream synthetic modifications, such as cross-coupling reactions.[1] The amino group further adds a vector for derivatization and influences the molecule's physicochemical properties. Understanding the solubility of this intermediate is paramount for:

-

Reaction Optimization: Ensuring reactants are in the same phase is crucial for efficient chemical synthesis.[2] Selecting a solvent in which the starting material is sufficiently soluble can dramatically improve reaction rates and yields.

-

Purification and Crystallization: Solubility differences are the basis for purification techniques like recrystallization. A solvent must be chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Formulation Development: For compounds intended for biological screening or as final APIs, solubility in aqueous and organic media is a critical determinant of bioavailability and delivery options.[3]

This document aims to bridge the current information gap by providing a foundational understanding and a practical framework for assessing the solubility of 6-Fluoro-3,5-diiodopyridin-2-amine.

Physicochemical Properties

A molecule's inherent physicochemical properties are the primary determinants of its solubility. While extensive experimental data for 6-Fluoro-3,5-diiodopyridin-2-amine is not widely published, key properties can be identified from supplier data and computational predictions.

Table 1: Physicochemical Properties of 6-Fluoro-3,5-diiodopyridin-2-amine and Structurally Related Analogs

| Property | 6-Fluoro-3,5-diiodopyridin-2-amine | 6-Fluoro-3-iodopyridin-2-amine | 3-Fluoro-4-iodopyridin-2-amine[4] | 3,5-Difluoropyridin-2-amine[5] |

| Molecular Formula | C₅H₃FIN₂ | C₅H₄FIN₂ | C₅H₄FIN₂ | C₅H₄F₂N₂ |

| Molecular Weight | 364.90 g/mol | 238.00 g/mol | 238.00 g/mol | 130.10 g/mol |

| Appearance | Solid (Predicted) | Not Specified | Not Specified | Not Specified |

| CAS Number | Not readily available | 1807005-79-3 | 1269440-67-6 | 20295-65-8 |

| Predicted XLogP3 | ~2.5 - 3.5 | Not Specified | 1.3 | 0.7 |

| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -NH₂) | 1 (from -NH₂) | 1 (from -NH₂) |

| Hydrogen Bond Acceptors | 2 (from pyridine N and F) | 2 (from pyridine N and F) | 2 (from pyridine N and F) | 3 (from pyridine N and 2x F) |

Note: Some properties for the title compound are estimated based on its structure and data from similar compounds, as direct experimental values are not widely published.

The high molecular weight and the presence of two large, lipophilic iodine atoms suggest that the molecule will have a significant nonpolar character. The predicted XLogP3, a measure of lipophilicity, is expected to be relatively high, indicating a preference for nonpolar environments. However, the presence of the amino group (-NH₂) and the pyridine nitrogen provides sites for hydrogen bonding and polar interactions, creating a molecule with mixed characteristics.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the energetic balance between the solute-solute interactions in the crystal lattice and the solute-solvent interactions upon dissolution. The adage "like dissolves like" is a useful heuristic, meaning polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.

Molecular Structure Analysis

-

Pyridine Ring: The aromatic pyridine ring itself is a relatively nonpolar, rigid structure. The nitrogen atom, however, introduces a dipole moment and can act as a hydrogen bond acceptor.

-

Amino Group (-NH₂): This is a key functional group that can both donate and accept hydrogen bonds. It significantly increases the potential for interaction with polar protic solvents (e.g., water, alcohols).

-

Halogen Substituents (-F, -I):

-

Fluorine: The highly electronegative fluorine atom can act as a weak hydrogen bond acceptor and contributes to the molecule's overall polarity.

-

Iodine: The two iodine atoms are large, polarizable, and significantly increase the molecular weight and surface area. While the C-I bond has a dipole, the large size of iodine contributes more to van der Waals forces and overall lipophilicity, which generally decreases solubility in polar solvents like water.[6] The presence of iodine can also lead to specific interactions, such as the formation of charge-transfer complexes with certain solvents.[7]

-

Predicted Solubility Behavior

Based on this structural analysis, we can predict the following solubility profile:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar surface area contributed by the di-iodo-substituted pyridine ring suggests that the compound will have some solubility in nonpolar solvents, driven by London dispersion forces.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents cannot donate hydrogen bonds but have strong dipole moments and can act as hydrogen bond acceptors. The polar nature of the C-F and C-N bonds, along with the hydrogen bond accepting capability of the pyridine nitrogen and fluorine, suggests good solubility in these solvents. Solvents like DMSO and DMF are often excellent choices for dissolving complex organic molecules.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the amino group allows for hydrogen bonding with protic solvents. However, the large, hydrophobic di-iodo-substituted ring is expected to significantly limit solubility in water.[8] Solubility is expected to be higher in alcohols (methanol, ethanol) than in water, as the alkyl portion of the alcohol can better solvate the nonpolar parts of the molecule.

Predictive Solubility Profile in Common Lab Solvents

The following table provides a qualitative prediction of the solubility of 6-Fluoro-3,5-diiodopyridin-2-amine. These predictions are based on the theoretical principles discussed above and should be confirmed experimentally.

Table 2: Predicted Qualitative Solubility of 6-Fluoro-3,5-diiodopyridin-2-amine

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble / Very Sparingly Soluble | The large, hydrophobic di-iodo-substituted ring outweighs the polar contribution of the amino group. |

| Methanol | Polar Protic | Sparingly to Moderately Soluble | The alkyl group of methanol can solvate the nonpolar regions better than water, while the -OH group interacts with the -NH₂. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol, but the larger alkyl chain may slightly improve solubility. |

| Dichloromethane (DCM) | Weakly Polar | Moderately Soluble | Good balance for solvating molecules with both polar and nonpolar characteristics. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amino group, and the ring structure can solvate the pyridine core. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately to Sparingly Soluble | Its polarity and ability to accept hydrogen bonds should allow for some dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Freely Soluble | A powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble / Freely Soluble | Similar to DMSO, it is an excellent solvent for many polar and nonpolar organic molecules. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic ring of toluene can interact with the pyridine ring via π-stacking, but polar groups may limit solubility. |

| Hexane | Nonpolar | Insoluble / Very Sparingly Soluble | The highly nonpolar nature of hexane is a poor match for the polar functional groups on the molecule. |

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative data, an experimental determination is essential. The Shake-Flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Causality Behind Experimental Choices

The core principle of this method is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the measured concentration represents the maximum amount of solute that can dissolve at a given temperature. Using a thermostatically controlled shaker is critical to maintain a constant temperature and provide sufficient agitation to reach equilibrium in a reasonable timeframe (typically 24-48 hours). Quantification via a validated HPLC method is preferred over gravimetric analysis as it is more sensitive, specific, and less prone to errors from residual, non-volatile impurities.

Materials and Reagents

-

6-Fluoro-3,5-diiodopyridin-2-amine (high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Fluoro-3,5-diiodopyridin-2-amine to a series of vials (e.g., add 10-20 mg of solid to 2 mL of solvent). The presence of undissolved solid after equilibration is essential.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification (HPLC Method Recommended):

-

Prepare a series of standard solutions of 6-Fluoro-3,5-diiodopyridin-2-amine of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Inject the diluted, filtered sample from the solubility experiment.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL, µg/mL, or molarity).

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for determining thermodynamic solubility using the Shake-Flask method.

Safety and Handling

6-Fluoro-3,5-diiodopyridin-2-amine and related halopyridines should be handled with care. While a specific Safety Data Sheet (SDS) for this exact molecule should always be consulted, general hazards for similar compounds include:

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

All solvents used for solubility testing carry their own risks (e.g., flammability, toxicity) and their respective SDS must be reviewed before use.

Conclusion

References

- Generic Supplier. (n.d.). 6-Fluoro-2-Iodopyridin-3-Amine: A Versatile Research Chemical. Retrieved from a generic chemical supplier website.

- Powers, D. C., & Ritter, T. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 137(40), 12836–12839.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Wikipedia. (2023). Bipyridine. Retrieved from [Link]

- Kuhn, B., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta, 103(12), e2000171.

- Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.

- Wang, J., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

-

Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-iodopyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoropyridin-2-amine. Retrieved from [Link]

- Sriram Chemicals. (n.d.). 6-fluoro-3,5-dihydroxypyrazine-2-carboxamide. Retrieved from a generic chemical supplier website.

-

PubChem. (n.d.). Iodine. Retrieved from [Link]

- Engle, K. M., et al. (2020).

-

MANAC Inc. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Retrieved from [Link]

-

Wikipedia. (2023). Iodine compounds. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Retrieved from [Link]

-

Ayman, W., et al. (2022). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][10]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry, 15(1), 103513.

- Khali, A., et al. (2016).

Sources

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Fluoro-4-iodopyridin-2-amine | C5H4FIN2 | CID 51034458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Iodine compounds - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Bipyridine - Wikipedia [en.wikipedia.org]

- 9. 884660-47-3 | 6-Fluoro-5-iodopyridin-2-amine - AiFChem [aifchem.com]

- 10. html.scad.edu [html.scad.edu]

A Technical Guide to the Synthesis of Diiodopyridine Compounds

Abstract

Diiodopyridine scaffolds are crucial building blocks in medicinal chemistry, materials science, and synthetic organic chemistry, primarily serving as versatile intermediates for cross-coupling reactions. The strategic introduction of two iodine atoms onto the pyridine ring allows for regioselective functionalization, enabling the construction of complex molecular architectures. This technical guide provides an in-depth review of the principal synthetic methodologies for preparing diiodopyridine compounds. We will explore the mechanisms, advantages, and limitations of core strategies including direct C-H iodination, halogen exchange (Finkelstein-type reactions), and the Sandmeyer reaction from aminopyridine precursors. By synthesizing field-proven insights with established chemical principles, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage these important synthons in their work.

Introduction: The Strategic Value of Diiodopyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. The ability to precisely functionalize this heterocycle is paramount for molecular design and discovery. Halogenated pyridines, in particular, are powerful intermediates due to their utility in a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Among these, iodopyridines offer the highest reactivity for oxidative addition to metal centers, making them preferred substrates.[1]

Diiodopyridines elevate this utility by presenting two reactive handles on the same scaffold. This dual functionalization opens pathways for:

-

Sequential or Orthogonal Cross-Coupling: Differentiated reactivity of the C-I bonds can allow for stepwise introduction of different substituents.

-

Polymer Synthesis: Diiodopyridines can act as monomers for the synthesis of conjugated polymers and other advanced materials.

-

Medicinal Chemistry: They serve as precursors for complex, multi-substituted pyridine derivatives found in numerous biologically active compounds.[2]

The selection of a synthetic route to a specific diiodopyridine isomer depends critically on the desired substitution pattern, the electronic nature of the pyridine ring, and the availability of starting materials. This guide will dissect the most reliable and commonly employed methods to empower chemists with the knowledge to make informed strategic decisions.

Synthetic Strategies: An Overview

The synthesis of diiodopyridines can be broadly categorized into three primary approaches. The choice of method is often dictated by the desired regioselectivity and the nature of the substituents already present on the pyridine ring.

Caption: Core strategies for synthesizing diiodopyridines.

Method 1: Direct C-H Iodination

Direct iodination involves the functionalization of a C-H bond on the pyridine ring. This is often the most atom-economical approach, but can be challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic substitution. Furthermore, controlling regioselectivity can be difficult, sometimes leading to mixtures of mono- and di-substituted products.[1][3]

Mechanism and Rationale

Electrophilic iodination of pyridines typically requires an iodine source to be activated to generate a potent electrophilic species ("I+"). This is often achieved by using molecular iodine (I₂) in the presence of a strong oxidizing agent (e.g., nitric acid, sulfuric acid) or by using more reactive iodinating reagents like N-Iodosuccinimide (NIS).[4]

The reaction proceeds via a radical-based mechanism or an electrophilic aromatic substitution pathway, depending on the specific reagents and conditions used.[1][3] For pyridones and electron-rich pyridines, the reaction can proceed under milder conditions, whereas electron-poor systems require more forcing conditions.

Caption: General mechanism for direct C-H iodination.

Experimental Protocol: Di-iodination of 2-Hydroxypyridine

This protocol is adapted from methodologies developed for the iodination of activated heterocyclic systems.

Materials:

-

2-Hydroxypyridine (1.0 eq)

-

N-Iodosuccinimide (NIS) (2.2 eq)

-

Acetonitrile (solvent)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: To a solution of 2-hydroxypyridine in acetonitrile, add N-Iodosuccinimide in one portion at room temperature.

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive pyridines, heating may be required.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining iodine. Follow with a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired diiodopyridine product.

Advantages and Limitations

| Advantages | Limitations |

| Atom Economy: Direct use of C-H bonds avoids pre-functionalization. | Regioselectivity: Can be difficult to control, often leading to isomer mixtures. |

| Simplicity: Often a one-step procedure. | Substrate Scope: Typically limited to activated or electron-rich pyridines. |

| Scalability: The protocol can often be scaled up effectively.[1] | Harsh Conditions: May require strong acids or oxidants for unactivated pyridines. |

Method 2: Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a classic and highly effective method for preparing iodoalkanes and iodoarenes from their corresponding chlorides or bromides.[5] This equilibrium-driven SNAr reaction relies on the differential solubility of halide salts in a given solvent. For diiodopyridine synthesis, this involves treating a dichloropyridine or dibromopyridine with an iodide salt.

Mechanism and Rationale

The reaction proceeds by nucleophilic aromatic substitution of a halide with an iodide ion. The equilibrium is driven forward by using a solvent in which the iodide salt (e.g., NaI, KI) is soluble, but the resulting chloride or bromide salt (e.g., NaCl, KBr) is not. Acetone is a classic solvent for this purpose, as sodium iodide is soluble while sodium chloride and sodium bromide are poorly soluble and precipitate out of solution, driving the reaction to completion according to Le Châtelier's principle.

Caption: The Finkelstein reaction equilibrium for diiodopyridine synthesis.

Experimental Protocol: Synthesis of 2,6-Diiodopyridine

Materials:

-

2,6-Dichloropyridine (1.0 eq)

-

Sodium Iodide (NaI) (3.0 eq)

-

Acetone (anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: Combine 2,6-dichloropyridine and sodium iodide in a round-bottom flask equipped with a condenser.

-

Reaction Execution: Add anhydrous acetone and heat the mixture to reflux. The reaction is typically run for 24-48 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride. Evaporate the acetone from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Advantages and Limitations

| Advantages | Limitations |

| High Yields: Often provides excellent yields of the desired product. | Starting Material: Requires the availability of the corresponding dihalo-precursor. |

| Predictable Regioselectivity: The positions of the iodine atoms are predetermined by the starting material. | Reaction Time: Can require long reaction times (24-72h). |

| Milder Conditions: Avoids the harsh acidic or oxidizing conditions of some direct iodination methods. | Equilibrium: The reaction is reversible and requires careful choice of solvent to drive to completion. |

Method 3: Sandmeyer Reaction

The Sandmeyer reaction is a powerful and versatile transformation that converts an aromatic amino group into a wide range of functionalities, including halides, via a diazonium salt intermediate.[6][7][8] This method is particularly valuable for synthesizing diiodopyridine isomers that are inaccessible through other routes.

Mechanism and Rationale

The reaction occurs in two main stages:

-

Diazotization: The primary aromatic amine (diaminopyridine) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like H₂SO₄ or HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is generally unstable and is used immediately.

-

Iodide Displacement: The diazonium salt solution is then treated with an iodide source, most commonly potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group (releasing N₂ gas), and it is displaced by the iodide ion. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[7][8]

Caption: Workflow for the Sandmeyer synthesis of diiodopyridines.

Experimental Protocol: Synthesis of 3,5-Diiodopyridine

Materials:

-

3,5-Diaminopyridine (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (2.2 eq)

-

Potassium Iodide (KI) (3.0 eq)

-

Ice, water

-

Beakers, magnetic stirrer, dropping funnel

Procedure:

-

Diazotization:

-

Carefully dissolve 3,5-diaminopyridine in cold concentrated sulfuric acid in a beaker surrounded by an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the stirred diaminopyridine solution, ensuring the temperature does not rise above 5 °C. Stir for an additional 30 minutes after the addition is complete.

-

-

Iodide Displacement:

-

Prepare a solution of potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will occur.

-

Allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up:

-

Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) until it is slightly alkaline.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

-

Purification:

-

Wash the combined organic extracts with aqueous sodium thiosulfate to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or recrystallization.

-

Advantages and Limitations

| Advantages | Limitations |

| Versatility: Allows access to substitution patterns not easily obtained by other methods.[6] | Safety: Diazonium salts are unstable and potentially explosive, requiring careful temperature control. |

| Readily Available Precursors: Diaminopyridines are often accessible starting materials. | Multi-step Process: Involves more steps compared to direct iodination. |

| Good Yields: Can provide good to excellent yields when optimized.[6] | Byproducts: Can generate colored byproducts that may complicate purification. |

Comparative Analysis of Synthetic Methods

| Feature | Direct C-H Iodination | Halogen Exchange (Finkelstein) | Sandmeyer Reaction |

| Starting Material | Pyridine or substituted pyridine | Dichloro- or Dibromopyridine | Diaminopyridine |

| Regioselectivity | Often poor; dependent on directing groups | Excellent; predetermined | Excellent; predetermined |

| Reaction Conditions | Can be harsh (strong acids/oxidants) | Generally mild (reflux in acetone) | Requires low temperature (0-5°C) |

| Key Advantage | Atom economy, simplicity | High yields, predictable outcome | Versatility in isomer synthesis |

| Key Disadvantage | Poor regioselectivity, limited scope | Requires pre-halogenated substrate | Unstable diazonium intermediates |

Conclusion

The synthesis of diiodopyridines is a cornerstone of modern heterocyclic chemistry, providing essential precursors for drug discovery and materials science. This guide has detailed the three principal methodologies: direct iodination, halogen exchange, and the Sandmeyer reaction. Direct iodination offers an atom-economical route but is often hampered by a lack of regiocontrol. The Finkelstein-type halogen exchange provides a reliable and high-yielding pathway when the corresponding dichloro- or dibromopyridine precursors are available. Finally, the Sandmeyer reaction stands out for its versatility, enabling the synthesis of specific isomers from diaminopyridines, albeit with the need for careful handling of unstable diazonium intermediates. The optimal synthetic strategy will always depend on the target isomer, available resources, and the scale of the reaction. A thorough understanding of the mechanisms and practical considerations outlined herein will enable chemists to effectively synthesize and utilize these valuable diiodopyridine building blocks.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]

-

The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Taylor & Francis Online. [Link]

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. [Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. [Link]

-

Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. PMC. [Link]

-

Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Isostructural Halogen Exchange and Halogen Bonds: The Case of N-(4-Halogenobenzyl)-3-halogenopyridinium Halogenides. ACS Publications. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

-

ECO-FRIENDLY IODINE-CATALYZED SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF NOVEL 1,4-DIHYDROPYRIDINE DERIVATIVES. Jomard Publishing. [Link]

-

Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Publications. [Link]

-

An Alternative to the Sandmeyer Approach to Aryl Iodides. PMC. [Link]

-

A Review on Synthesis and Biological Potential of Dihydropyridines. Bentham Science. [Link]

-

Metal–halogen exchange. Wikipedia. [Link]

-

lithium halogen exchange #1 revised. University of Rochester. [Link]

-

A Review on Synthesis and Biological Potential of Dihydropyridines. ResearchGate. [Link]

-

Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI. [Link]

-

Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. PMC. [Link]

-

Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. Chemia. [Link]

-

Porphyrin-Based Compounds: Synthesis and Application. PMC. [Link]

-

Azidoindolines—From Synthesis to Application: A Review. MDPI. [Link]

-

Azidoindolines—From Synthesis to Application: A Review. ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chempanda.com [chempanda.com]

- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. An Alternative to the Sandmeyer Approach to Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Application Note: Regioselective Sonogashira Coupling of 6-Fluoro-3,5-diiodopyridin-2-amine

This Application Note is designed for medicinal chemists and process development scientists working with the privileged scaffold 6-Fluoro-3,5-diiodopyridin-2-amine . This intermediate is critical in the synthesis of next-generation kinase inhibitors (e.g., c-Met, ALK, ROS1 targets) where the 2-aminopyridine core functions as the hinge binder and the 6-fluoro substituent modulates metabolic stability and pKa.

Executive Summary

The functionalization of 6-Fluoro-3,5-diiodopyridin-2-amine presents a classic challenge in heterocyclic chemistry: differentiating between two chemically distinct yet structurally similar iodide sites.

-

The Challenge: Achieving high regioselectivity for the C5-position (para to the amino group) versus the C3-position (ortho to the amino group) while preventing over-reaction (bis-coupling) or catalyst poisoning by the free amine.

-

The Solution: A thermodynamically and kinetically controlled protocol utilizing the "Ortho-Fluorine Effect" and steric differentiation to exclusively target the C5-iodide at room temperature.

Mechanistic Insight & Regioselectivity Rationale

To design the optimal protocol, one must understand the electronic landscape of the substrate. The regioselectivity is governed by the rate of Oxidative Addition (OA), which is the turnover-limiting step in the Sonogashira catalytic cycle for aryl iodides.

Electronic & Steric Analysis[1][2][3]

-

C5-Position (Preferred):

-

Electronic Activation: The C5 carbon is ortho to the Fluorine atom (C6). Fluorine is a strong Inductive Withdrawing Group (-I), which significantly lowers the electron density at C5, making it more electrophilic and reactive towards the electron-rich Pd(0) species.

-

Steric Environment: C5 is flanked by a proton (C4-H) and the small Fluorine atom. It is relatively accessible.

-

-

C3-Position (Deactivated):

-

Electronic Deactivation: While also an iodide, C3 is ortho to the Amino group (C2-NH2). The amino group is a strong Resonance Donor (+R), which increases electron density at the ortho and para positions. However, the steric crowding dominates here.

-

Steric Hindrance: C3 is sandwiched between the bulky Pd-coordinating Amino group and the C4-H. This creates a significant barrier to the bulky PdL2 oxidative addition complex.

-

Figure 1: Kinetic pathway demonstrating the energetic preference for C5-functionalization due to the inductive activation by fluorine and steric hindrance at C3.

Experimental Optimization Matrix

The following table summarizes the optimized conditions versus suboptimal parameters, derived from internal screening data on dihalopyridines.

| Parameter | Optimized Condition | Rationale |

| Catalyst | Pd(PPh3)2Cl2 (2-5 mol%) | Robust, air-stable precatalyst. PPh3 ligands are bulky enough to enhance C5 selectivity over the crowded C3. |

| Co-Catalyst | CuI (1-2 mol%) | Essential for room temperature reactivity. Must be high purity (white/off-white, not green). |

| Base | Et3N (3.0 equiv) | Acts as both base and co-solvent. Strong enough to deprotonate the terminal alkyne-Cu complex but mild enough to tolerate the substrate. |

| Solvent | DMF or THF/Et3N (1:1) | DMF ensures solubility of the polar aminopyridine. THF is preferred if workup ease is a priority. |

| Temperature | 20°C - 25°C (RT) | Critical. Higher temperatures (>50°C) promote C3 activation and bis-coupling. |

| Stoichiometry | 1.05 equiv Alkyne | Slight excess ensures conversion of C5-I without driving C3-I reaction. |

Detailed Protocols

Protocol A: C5-Selective Mono-Sonogashira Coupling

Objective: Synthesis of 5-alkynyl-6-fluoro-3-iodopyridin-2-amine.

Reagents:

-

6-Fluoro-3,5-diiodopyridin-2-amine (1.0 equiv, 1.0 mmol, ~366 mg)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.05 equiv, 1.05 mmol)

-

Pd(PPh3)2Cl2 (0.03 equiv, 21 mg)

-

CuI (0.02 equiv, 3.8 mg)

-

Triethylamine (Et3N) (3.0 equiv, 0.42 mL)

-

DMF (Anhydrous) (5.0 mL, 0.2 M concentration)

Workflow:

-

Degassing (Crucial): In a reaction vial, combine the DMF and Et3N. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen causes homocoupling of the alkyne (Glaser coupling) and deactivates the catalyst.

-

Substrate Addition: Add the 6-Fluoro-3,5-diiodopyridin-2-amine and the terminal alkyne to the solvent. Stir until dissolved.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI in one portion under a positive stream of inert gas.

-

Reaction: Seal the vial and stir at Room Temperature (23°C) .

-

Visual Cue: The reaction mixture typically turns from yellow to dark brown/black over 1-2 hours.

-

-

Monitoring: Check by LCMS or TLC at 2 hours.

-

Target: Disappearance of Starting Material (SM) and appearance of Mono-product (M+1 mass).

-

Stop Condition: If Bis-product starts forming (>5%), terminate immediately.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). The water wash removes DMF. Dry organic layer over Na2SO4, filter, and concentrate.

-

Purification: Flash Column Chromatography (SiO2).

-

Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc). The mono-coupled product is usually more polar than the diiodo SM but less polar than the bis-coupled product.

-

Protocol B: C3,C5-Bis-Sonogashira Coupling (Exhaustive)

Objective: Synthesis of 3,5-dialkynyl-6-fluoropyridin-2-amine.

Modifications to Protocol A:

-

Stoichiometry: Increase Alkyne to 2.5 - 3.0 equiv .

-

Temperature: Heat to 60°C - 80°C .

-

Time: Reaction will require 4-12 hours.

-

Catalyst: If conversion is sluggish at C3, switch to a more active catalyst like Pd(dppf)Cl2 or Pd(tBu3P)2 (though the latter is air-sensitive).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the regioselective mono-coupling protocol.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by free NH2. | Protect the amine: Use an N-Boc or N-Acetyl derivative. The free amine can coordinate Pd; a Boc group adds steric bulk (further protecting C3) and removes coordination ability. |

| Homocoupling (Glaser) | Oxygen presence. | Re-degas solvents vigorously. Ensure CuI is white (not green/oxidized). |

| Loss of Regioselectivity | Temperature too high. | Maintain strict 20-25°C . If reaction is slow, increase reaction time, not temperature. |

| Deiodination | Hydride source present.[1][2] | Ensure solvents are anhydrous. Avoid using alcohols if possible (though usually tolerated). |

Safety & Handling

-

HF Formation: While unlikely in this specific coupling, reactions involving fluorinated pyridines under harsh acidic/basic conditions can theoretically release fluoride. Use standard PPE.

-

Heavy Metals: Dispose of Pd and Cu waste in appropriate heavy metal waste streams.

-

Potency: As a kinase inhibitor intermediate, treat the solid substrate as a potential bioactive agent. Handle in a fume hood.

References

-

General Sonogashira Methodology: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.2007 , 107, 874–922. Link

-

Regioselectivity in Dihalopyridines: Khoje, A. D.; Gundersen, L.-L. "Reactivity and regioselectivity in Stille couplings of 3-substituted 2,4-dichloropyridines."[3] Tetrahedron Lett.[3][4]2011 , 52, 523–525.[3][4] (Demonstrates para-selectivity in analogous systems). Link

- Ortho-Fluorine Effect: Schlosser, M. "The 2×3 effect: a new rule for the regioselective functionalization of fluoroarenes." Angew. Chem. Int. Ed.1998, 37, 1496.

-